(S)-2-(4-Methoxy-phenyl)-piperazine
Description
(S)-2-(4-Methoxy-phenyl)-piperazine is a chiral piperazine derivative characterized by a methoxy-substituted phenyl group at the 2-position of the piperazine ring. Its stereochemistry (S-configuration) and structural features make it a valuable scaffold in drug discovery, particularly for targeting neurotransmitter receptors and enzymes. The para-methoxy group on the phenyl ring enhances electron-donating properties, influencing both pharmacokinetic and pharmacodynamic profiles. This compound has been explored in the design of serotonin and dopamine receptor ligands, antiviral agents, and anticancer molecules .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2S)-2-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3/t11-/m1/s1 |
InChI Key |
INKLSJITWMAFRT-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CNCCN2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCN2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
-
Pharmacological Activity :
- (S)-2-(4-Methoxy-phenyl)-piperazine has been studied for its potential as a dopamine receptor ligand . It exhibits selective binding to dopamine D2 and D3 receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. The compound's ability to modulate these receptors makes it a candidate for developing new antipsychotic medications .
- Antinociceptive Effects : Research indicates that this piperazine derivative may have antinociceptive properties mediated through serotonin receptors (5-HT2A and 5-HT3), suggesting potential applications in pain management .
- Treatment of Benign Prostatic Hyperplasia (BPH) :
Environmental Monitoring
- Isocyanate Detection :
- This compound has been utilized in the development of impregnated filters for monitoring isocyanate levels in the air. A study demonstrated its effectiveness in field sampling, where it was compared with other methods for detecting harmful isocyanates, which are significant occupational hazards . This application highlights the compound's versatility beyond medicinal use.
Neuropharmacology
- Potential in Treating Substance Abuse :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Position on the Piperazine and Phenyl Rings
The position of substituents on the phenyl and piperazine rings significantly impacts biological activity and physicochemical properties.
Key Insight: Para-substitution (e.g., methoxy) improves receptor interaction and metabolic stability, while meta-substitution (e.g., CF3) correlates with hallucinogenic activity but faster degradation .
Piperazine Linker Modifications
The spacer between the piperazine and core structure influences solubility and target engagement.
Key Insight : Ethylene or methylene spacers between piperazine and core structures enhance solubility and pKa, optimizing drug-like properties .
Stereochemical and Enantiomeric Effects
Chirality in piperazine derivatives critically affects receptor binding.
Key Insight : The S-enantiomer of piperazine derivatives often exhibits superior receptor affinity and therapeutic indices compared to R-forms or racemic mixtures .
Metabolic Stability and Environmental Degradation
Piperazine moieties are prone to oxidative degradation, impacting drug design and environmental persistence.
Key Insight : Methoxy and electron-donating groups on the phenyl ring slow oxidative degradation, enhancing metabolic stability .
Preparation Methods
Nucleophilic Aromatic Substitution
The most direct route involves reacting piperazine with 4-methoxybromobenzene under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the displacement of bromide by piperazine’s secondary amine. However, competing bis-alkylation to form 1,4-bis(4-methoxyphenyl)piperazine is a common side reaction. To suppress this, a 1:1 molar ratio of piperazine to aryl halide and phase-transfer catalysts like tetrabutylammonium bromide are employed.
Representative Procedure :
Buchwald-Hartwig Amination
For electron-rich aryl halides, palladium-catalyzed cross-coupling offers superior regioselectivity. A protocol adapted from quinoline-piperazine hybrid syntheses utilizes:
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : XantPhos (4 mol%)
-
Base : Cs₂CO₃
-
Solvent : Toluene at 110°C
This method achieves >90% conversion with minimal diarylation byproducts.
Enantioselective Synthesis of (S)-2-(4-Methoxy-phenyl)-piperazine
Enzymatic Resolution
The stereoselective synthesis of (S)-1-methyl-3-phenylpiperazine via enzymatic hydrolysis provides a template for resolving racemic 2-(4-methoxy-phenyl)-piperazine. Streptomyces griseus protease selectively hydrolyzes the (R)-enantiomer of a racemic oxalamic ester, leaving the (S)-enantiomer intact.
Adapted Procedure :
-
Synthesize racemic 2-(4-methoxy-phenyl)-piperazine oxalamate (Fig. 1A).
-
Treat with Streptomyces griseus protease in pH 7.4 buffer at 37°C for 48 hours.
-
Extract unhydrolyzed (S)-enantiomer using ethyl acetate (enantiomeric excess: >98%).
Characterization and Purification
Analytical Methods
Crystallization
Recrystallization from isopropyl alcohol yields high-purity hydrochloride salts. For example, dissolving the free base in hot IPA (70°C), cooling to 15°C, and filtering affords crystalline this compound·HCl (mp: 210–212°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 70 | Racemic | High | Moderate |
| Buchwald-Hartwig | 85 | Racemic | Moderate | Low |
| Enzymatic Resolution | 45 | >98 | High | High |
| Chiral Auxiliary | 60 | 90 | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
